molecular formula C11H10N8O5 B13766977 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B13766977
M. Wt: 334.25 g/mol
InChI Key: NYIRBUQJRLXWJJ-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a purine core with ketone groups at positions 2 and 4. The molecule is substituted at the 3- and 7-positions with methyl groups and at the 8-position with a diazenyl-linked 6-hydroxy-2,4-dioxopyrimidine moiety.

Properties

Molecular Formula

C11H10N8O5

Molecular Weight

334.25 g/mol

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H10N8O5/c1-18-4-5(19(2)11(24)15-8(4)22)12-9(18)17-16-3-6(20)13-10(23)14-7(3)21/h1-2H3,(H,15,22,24)(H3,13,14,20,21,23)

InChI Key

NYIRBUQJRLXWJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Diazotization: The pyrimidine derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to introduce the diazenyl group.

    Coupling with Purine: The diazonium salt is then coupled with a purine derivative, such as 3,7-dimethylxanthine, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The functional groups attached to the rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in DNA repair.

    Industry: Used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets:

    DNA and RNA: The compound can intercalate into DNA and RNA, disrupting their normal function.

    Enzyme Inhibition: It can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Structural Modifications at the 8-Position

The 8-position substituent critically influences molecular interactions and biological activity. Below is a comparative analysis of key analogs:

Compound Name & Substituent at 8-Position Biological Activity/Properties Key Structural Differences Reference ID
Target Compound : Diazenyl-linked hydroxy-dioxopyrimidine Hypothesized enhanced binding affinity due to hydrogen bonding with the pyrimidine-dione group Unique diazenyl bridge and pyrimidine-dione moiety; molecular weight ~356 g/mol (estimated)
Compound 1 : Thio-linked hydroxy-diphenylpropan-2-yl SARS-CoV-2 main protease inhibition; superior cavity fit due to smaller size Thioether linkage instead of diazenyl; aromatic substituents increase hydrophobicity
168a : 4-Chlorophenyl-substituted pyrido-pyrimidinyl Potent Gram-negative antibacterial (MIC: 1.5 mg/mL vs. E. coli) Chlorophenyl group enhances lipophilicity; pyrido-pyrimidine core differs from pyrimidine
169b : Pyrazolo-pyridinyl Gram-positive antibacterial activity Nitrogen-rich heterocycle may improve solubility and target specificity
Etophylline : 7-(2-Hydroxyethyl) Bronchodilator (theophylline analog) Substituent at 7-position instead of 8; simpler structure (MW: 224.2 g/mol)
Theobromine : No 8-substituent Stimulant, vasodilator Unsubstituted 8-position limits steric interactions; MW: 180.16 g/mol
8-(Chloromethyl) derivatives Intermediate for drug synthesis; reactive chloromethyl group Chlorine increases electrophilicity; potential for crosslinking or toxicity
8-Piperazinyl derivatives Used in docking studies for protein-ligand interactions Piperazine improves solubility; nitrogen atoms facilitate hydrogen bonding

Physicochemical Properties

  • Hydrogen Bonding: The diazenyl-pyrimidinyl group in the target compound offers multiple hydrogen bond donors/acceptors, unlike theobromine or chloromethyl derivatives .

Research Implications

The structural diversity at the 8-position of purine-2,6-diones underscores its role in modulating bioactivity. The target compound’s diazenyl-pyrimidinyl group may confer unique advantages in targeting enzymes or receptors requiring polar interactions, while analogs with simpler substituents prioritize solubility or metabolic stability. Future studies should explore structure-activity relationships (SAR) through systematic substitutions and in vivo efficacy assays.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₀H₁₀N₈O₅ ~356 Diazenyl, pyrimidine-dione
Etophylline C₉H₁₂N₄O₃ 224.2 Hydroxyethyl
Theobromine C₇H₈N₄O₂ 180.16 None at 8-position
8-(Chloromethyl) derivative C₈H₁₀Cl₂N₄O₂ 265.09 Chloromethyl

Biological Activity

The compound 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione is a purine derivative with significant potential in biological research and medicinal applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

PropertyValue
Molecular Formula C15H18N8O5
Molecular Weight 390.35 g/mol
IUPAC Name This compound
InChI Key FJFSLECBEMRKNT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the purine ring structure enables binding to nucleotide-binding sites, which can influence cellular processes such as DNA replication and repair.

Interaction with Enzymes

Research indicates that the compound may act as an enzyme inhibitor. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, suggesting a potential role in cancer therapeutics.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:

  • Study 1 : The compound was tested against a panel of twelve human cancer cell lines. Results indicated significant cytotoxic effects in several lines, particularly those associated with breast and lung cancers .

Antiviral and Anti-inflammatory Effects

The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes. Additionally, its anti-inflammatory activity has been documented in models of acute inflammation, showcasing its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxicity of the compound.
    • Method : In vitro testing on various human cancer cell lines.
    • Results : The compound exhibited IC50 values comparable to standard chemotherapeutics like cisplatin in certain cell lines .
  • Case Study on Antiviral Activity :
    • Objective : Assess the antiviral efficacy against HIV.
    • Method : In vitro assays measuring viral load reduction.
    • Results : Significant reduction in viral load was observed at specific concentrations, indicating potential as an antiviral therapeutic agent .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other purine derivatives. A comparative analysis reveals that:

Compound NameBiological Activity
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dioneModerate anticancer activity
8-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)-7-(3-methylbutyl)purine-2,6-dioneHigh antiviral activity

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